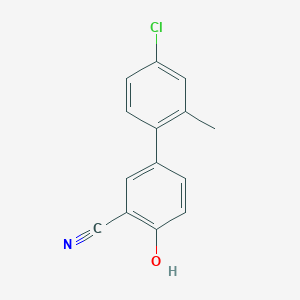
4-(4-Chloro-2-methylphenyl)-2-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-2-methylphenyl)-2-cyanophenol, 95% (4-MCP-2-CP, 95%) is an organic compound with a wide range of applications in scientific research. It is commonly used in the synthesis of organic compounds and in the preparation of pharmaceuticals, dyes, and other materials. 4-MCP-2-CP, 95% is a white crystalline solid with a melting point of 105-107°C and a boiling point of 248-250°C. It is insoluble in water and soluble in methanol, ethanol, and acetone.
Mecanismo De Acción
4-MCP-2-CP, 95% is believed to act as a catalyst in the synthesis of organic compounds. It is thought to facilitate the formation of bonds between molecules and to promote the rearrangement of atoms in the molecules. This rearrangement of atoms helps to form more stable and structurally sound molecules, which can then be used in the synthesis of a variety of materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MCP-2-CP, 95% are not yet fully understood. It is believed to have some effect on the metabolism of certain compounds, but the exact mechanism of action is still unknown. In addition, 4-MCP-2-CP, 95% is thought to interact with certain enzymes and proteins in the body, although the exact mechanism of action is still unknown.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-MCP-2-CP, 95% in laboratory experiments has several advantages. It is easy to obtain, relatively inexpensive, and has a wide range of applications. It is also relatively stable and can be stored for long periods of time without significant degradation. However, 4-MCP-2-CP, 95% also has some limitations. It is volatile and can be easily lost in the air, and it is also reactive and can react with other compounds in the laboratory.
Direcciones Futuras
There are a number of potential future directions for the use of 4-MCP-2-CP, 95%. One potential direction is the development of new synthetic methods for the production of organic compounds and pharmaceuticals. Another potential direction is the development of new catalysts and other materials based on 4-MCP-2-CP, 95%. In addition, further research could be conducted to better understand the biochemical and physiological effects of 4-MCP-2-CP, 95%. Finally, further research could be conducted to explore the potential therapeutic applications of 4-MCP-2-CP, 95%.
Métodos De Síntesis
4-MCP-2-CP, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-2-methylphenol and cyanogen bromide to form 4-chloro-2-methyl-2-cyanophenol. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as sodium borohydride or sodium hydrosulfite. The second step involves the reduction of the 4-chloro-2-methyl-2-cyanophenol to 4-MCP-2-CP, 95%. This reaction is usually carried out in the presence of a reducing agent, such as sodium borohydride or sodium hydrosulfite.
Aplicaciones Científicas De Investigación
4-MCP-2-CP, 95% is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as pharmaceuticals, dyes, and other materials. It is also used in the synthesis of polymers and in the preparation of catalysts and other organic compounds. In addition, 4-MCP-2-CP, 95% is used in the synthesis of antigens, antibodies, and other biological molecules.
Propiedades
IUPAC Name |
5-(4-chloro-2-methylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-6-12(15)3-4-13(9)10-2-5-14(17)11(7-10)8-16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSADIJURYUSWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684809 |
Source


|
| Record name | 4'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methylphenyl)-2-cyanophenol | |
CAS RN |
1261894-89-6 |
Source


|
| Record name | 4'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














